molecular formula C3H3NaO3 B1648241 Sodium;2-hydroxyprop-2-enoate CAS No. 36445-84-8

Sodium;2-hydroxyprop-2-enoate

Cat. No.: B1648241
CAS No.: 36445-84-8
M. Wt: 110.04 g/mol
InChI Key: MVLGBFFLIWIJEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-hydroxyprop-2-enoate is a polymer derived from the monomer 2-hydroxyacrylic acid, where the sodium ion is present as a counterion. This compound is known for its water solubility and biocompatibility, making it useful in various applications, particularly in the biomedical and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monosodium 2-hydroxyacrylate homopolymer typically involves the polymerization of 2-hydroxyacrylic acid in the presence of a sodium hydroxide solution. The reaction is carried out under controlled conditions to ensure the formation of the homopolymer. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .

Industrial Production Methods

Industrial production of monosodium 2-hydroxyacrylate homopolymer often employs bulk polymerization techniques. The monomer and initiator are mixed in large reactors, and the reaction is carried out at elevated temperatures to achieve high conversion rates. The resulting polymer is then purified and dried for further use .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxyprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives with aldehyde or carboxylic acid groups, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups .

Scientific Research Applications

Sodium;2-hydroxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.

    Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Utilized in the formulation of biocompatible coatings for medical devices.

    Industry: Applied in the production of water-soluble films and coatings

Mechanism of Action

The mechanism of action of monosodium 2-hydroxyacrylate homopolymer involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The hydroxyl groups in the polymer can form hydrogen bonds with proteins and other biomolecules, while the sodium ions can interact with negatively charged groups on cell surfaces. These interactions facilitate the polymer’s biocompatibility and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-hydroxyprop-2-enoate is unique due to its combination of hydroxyl groups and sodium ions, which confer both hydrophilicity and ionic properties. This makes it particularly suitable for applications requiring water solubility and biocompatibility.

Properties

CAS No.

36445-84-8

Molecular Formula

C3H3NaO3

Molecular Weight

110.04 g/mol

IUPAC Name

sodium;2-hydroxyprop-2-enoate

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h4H,1H2,(H,5,6);/q;+1/p-1

InChI Key

MVLGBFFLIWIJEN-UHFFFAOYSA-M

SMILES

C=C(C(=O)[O-])O.[Na+]

Canonical SMILES

C=C(C(=O)[O-])O.[Na+]

Origin of Product

United States

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